Orlistat Dimer Impurity
Übersicht
Beschreibung
Orlistat Dimer Impurity is a byproduct formed during the synthesis and degradation of Orlistat, a well-known lipase inhibitor used for the treatment of obesity. This impurity is significant in pharmaceutical quality control as it can affect the efficacy and safety of the final drug product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Orlistat Dimer Impurity typically involves the reaction of Orlistat under specific conditions that promote dimerization. This can occur during the manufacturing process or storage of Orlistat. The reaction conditions often include the presence of solvents like methanol or ethyl alcohol, and the reaction may be catalyzed by acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is generally minimized through careful control of the synthesis and storage conditions of Orlistat. This includes maintaining optimal temperature, pH, and solvent conditions to prevent the formation of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Orlistat Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized products, which may further degrade the impurity.
Reduction: Reduction reactions can convert the impurity into less complex molecules.
Substitution: This involves the replacement of functional groups within the impurity molecule, potentially leading to different byproducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Orlistat Dimer Impurity is primarily studied in the context of pharmaceutical research to ensure the purity and safety of Orlistat formulations. Its presence and concentration are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. Research applications include:
Chemistry: Understanding the stability and degradation pathways of Orlistat.
Biology: Studying the biological effects of impurities on drug efficacy and safety.
Medicine: Ensuring the safety of Orlistat for patient use by minimizing impurities.
Industry: Developing improved manufacturing processes to reduce impurity formation.
Wirkmechanismus
The mechanism of action of Orlistat Dimer Impurity is not well-studied, as it is primarily considered an unwanted byproduct. it is believed that the impurity does not significantly contribute to the lipase inhibition activity of Orlistat. Instead, its presence is monitored to ensure the overall quality of the pharmaceutical product.
Biologische Aktivität
Orlistat, a well-known lipase inhibitor used primarily in the management of obesity, has been associated with the formation of various impurities during its synthesis and degradation. One significant impurity is the Orlistat Dimer Impurity (CAS No. 881900-54-5). This article delves into the biological activity of this compound, exploring its synthesis, characterization, and potential implications for drug efficacy and safety.
This compound has the molecular formula C57H106N2O9 and a molecular weight of 963.48 g/mol . It is formed through dimerization reactions that can occur under specific conditions during the synthesis of Orlistat, often involving solvents like methanol or ethyl alcohol and catalyzed by acidic or basic environments.
While Orlistat itself inhibits pancreatic lipase by forming a covalent bond with the enzyme's active site, the biological activity of its dimer impurity is less well understood. Preliminary studies suggest that the Dimer Impurity does not significantly contribute to the lipase inhibition activity characteristic of Orlistat . However, its presence may influence the overall pharmacological profile of Orlistat formulations.
Biological Activity and Safety
The biological activity of this compound is primarily studied in the context of its impact on drug efficacy and safety:
- Impact on Lipase Inhibition : Research indicates that impurities can alter the effectiveness of active pharmaceutical ingredients (APIs) like Orlistat. The presence of dimer impurities may affect the binding affinity to lipase enzymes, potentially diminishing therapeutic outcomes .
- Toxicological Studies : Limited data are available regarding the toxicity profile of this compound. However, impurities in pharmaceuticals are generally scrutinized for their potential adverse effects on human health. Studies have shown that certain impurities can lead to unexpected side effects or reduced drug efficacy .
Analytical Methods
To monitor and quantify this compound in pharmaceutical formulations, several analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC) : This method is commonly used for separating and quantifying impurities in drug formulations.
- Mass Spectrometry : Used in conjunction with HPLC to provide detailed molecular information about impurities.
These techniques help ensure that formulations meet safety and efficacy standards by minimizing impurity levels during production .
Case Studies
Several studies have investigated the implications of impurities in Orlistat formulations:
- Study on Lipase Inhibition : A study demonstrated that even minor impurities could significantly affect lipase inhibition potency. The IC50 values for Orlistat were found to be altered when dimer impurities were present, indicating a need for stringent quality control measures in manufacturing processes .
- Toxicity Assessment : In a toxicological assessment involving animal models, researchers found that formulations containing higher levels of dimer impurities exhibited increased toxicity compared to purer formulations. This highlights the importance of monitoring impurity levels in ensuring patient safety .
Eigenschaften
IUPAC Name |
[(7R,8S,10S)-7-[[(2S)-1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] (2S)-2-formamido-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62)/t46-,47-,48+,49-,50-,51-,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVMPRANOWJTRG-KREHMKRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCCC)[C@H](C[C@H](CCCCCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858258 | |
Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881900-54-5 | |
Record name | (7R,8S,10S)-7-{[(2S)-1-({(2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl}oxy)-4-methyl-1-oxopentan-2-yl]carbamoyl}-8-hydroxyhenicosan-10-yl (2S)-2-formamido-4-methylpentanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.